molecular formula C21H23ClN4O4S B2993378 6-Benzyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216415-08-5

6-Benzyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2993378
CAS RN: 1216415-08-5
M. Wt: 462.95
InChI Key: GSVQGDDLEITVOX-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide . This parent compound is known to have antiseizure activity and has been studied for its potential in treating epilepsy .


Chemical Reactions Analysis

Again, without specific information on the compound, it’s hard to provide a detailed chemical reactions analysis. The parent compound, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is known to interact with glutamate transporters in the brain .

Scientific Research Applications

Synthesis and Characterization

The compound has been a subject of interest in the synthesis and characterization of novel molecular structures. For example, the synthesis, characterization, antimicrobial evaluation, and docking studies of related compounds show the versatility and potential of such molecules in developing new therapeutic agents. These compounds have been synthesized through a series of reactions starting from basic building blocks, highlighting the complex chemistry involved in creating such molecules (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Activity

Research into similar structures has revealed antimicrobial properties. For instance, studies on thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety have shown these compounds to exhibit promising antimicrobial activities. This suggests potential applications in fighting infections and developing new antibiotics (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Anti-inflammatory and Analgesic Agents

The synthesis of novel compounds derived from structures similar to the subject compound has been explored for their anti-inflammatory and analgesic properties. This area of research holds potential for the development of new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Drug Discovery and Development

Compounds with similar structural frameworks have been investigated for their role in drug discovery, particularly as inverse agonists for certain receptors. This research has implications for the development of drugs targeting specific receptors in the brain, potentially offering new treatments for neurological conditions (Medhurst et al., 2007).

Antiprion Activity

Benzamide derivatives, sharing structural similarities with the compound , have been synthesized and evaluated for their antiprion activity. This research direction could lead to the development of therapeutic agents against prion diseases, a group of lethal neurodegenerative disorders (Fiorino et al., 2012).

Mechanism of Action

Future Directions

The parent compound, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has shown promise as a potential treatment for epilepsy . If the compound you mentioned shares similar biological activity, it could also be of interest in this area.

properties

IUPAC Name

6-benzyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S.ClH/c22-20(29)19-14-8-9-24(10-13-4-2-1-3-5-13)11-15(14)30-21(19)23-16(26)12-25-17(27)6-7-18(25)28;/h1-5H,6-12H2,(H2,22,29)(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVQGDDLEITVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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